Ethanol-d5 (C2D5OH) is a highly specialized partially deuterated solvent and isotopic standard, characterized by a fully deuterated ethyl backbone and a standard, non-deuterated hydroxyl proton. With a density of approximately 0.87 g/mL and a boiling point of 78 °C, its primary procurement value lies in its ability to provide a precise +5 Da mass shift for mass spectrometry while maintaining the native chemical reactivity and hydrogen-bonding behavior of the hydroxyl group. This selective deuteration makes it an essential material for isotope dilution mass spectrometry (IDMS), specialized NMR structural elucidation, and the synthesis of exact-mass lipid biomarkers where complete deuteration (as in Ethanol-d6) would compromise assay integrity .
Substituting Ethanol-d5 with fully deuterated Ethanol-d6 (C2D5OD) introduces critical failure points in both mass spectrometry and NMR workflows. In protic matrices or biological samples, the labile deuterium atom on the hydroxyl group of Ethanol-d6 rapidly exchanges with environmental protons, leading to unpredictable mass shifts (e.g., m/z 34 reverting to m/z 33) that ruin quantitative accuracy in isotope dilution mass spectrometry (IDMS). In 1H NMR, Ethanol-d6 actively exchanges with and silences the labile protons (-OH, -NH) of the target analyte, destroying critical structural data. Conversely, substituting with unlabeled ethanol (C2H5OH) fails to provide the necessary +5 Da mass resolution required for internal standardization and creates massive ethyl backbone interference in NMR. Procurement of Ethanol-d5 is strictly required when the ethyl group must be silenced or mass-shifted while the native hydroxyl proton must remain intact [1].
In GC-MS analysis of complex matrices (e.g., transformer oils, biological fluids), the hydroxyl deuterium of Ethanol-d6 readily exchanges with matrix protons, shifting the primary fragment from m/z 34 (CD2OD) to m/z 33 (CD2OH). Ethanol-d5 (C2D5OH) naturally produces a stable m/z 33 fragment without susceptibility to H/D exchange, ensuring reliable quantification and preventing isotopic scrambling [1].
| Evidence Dimension | Hydroxyl H/D Exchange in Protic Matrices |
| Target Compound Data | Ethanol-d5: 0% label loss (stable m/z 33 fragment) |
| Comparator Or Baseline | Ethanol-d6: Rapid D-to-H exchange (unpredictable m/z 34 to 33 shift) |
| Quantified Difference | Complete elimination of exchange-induced mass shifting |
| Conditions | GC-MS/IDMS in moisture-containing or protic matrices |
Eliminates quantification errors caused by matrix-induced isotopic scrambling in forensic and industrial testing workflows.
When used as an NMR solvent, fully deuterated Ethanol-d6 (C2D5OD) actively exchanges its deuterium with labile protons (-OH, -NH, -SH) on the target analyte, silencing their 1H NMR signals. Ethanol-d5 (C2D5OH) maintains a protic hydroxyl group, preventing H/D exchange and allowing full observation of hydrogen-bonding networks and labile functional groups while silencing the massive ethyl backbone interference.
| Evidence Dimension | Analyte Labile Proton Signal Retention |
| Target Compound Data | Ethanol-d5: 100% retention of analyte -OH/-NH signals |
| Comparator Or Baseline | Ethanol-d6: Complete suppression of labile proton signals via D-exchange |
| Quantified Difference | Full retention vs. complete loss of labile proton visibility |
| Conditions | 1H NMR structural elucidation of polar molecules |
Critical for researchers studying hydrogen bonding, peptide structures, or solvent interactions where labile protons must remain visible.
In the synthesis of stable-isotope-labeled biomarkers, such as phosphatidylethanol (PEth-d5) for clinical toxicology, Ethanol-d5 acts as the required precursor. It provides the necessary +5 Da mass shift for LC-MS/MS differentiation from endogenous lipids, while its standard -OH group avoids any primary kinetic isotope effects during esterification or transphosphatidylation reactions that might occur if the O-D bond of Ethanol-d6 were involved [1].
| Evidence Dimension | Mass Shift and Precursor Reactivity |
| Target Compound Data | Ethanol-d5: +5 Da shift with standard O-H reactivity (no kinetic isotope effect) |
| Comparator Or Baseline | Unlabeled Ethanol: +0 Da shift (unsuitable for IDMS) |
| Quantified Difference | +5 Da mass resolution for MS/MS internal standards |
| Conditions | Synthesis of d5-labeled lipid standards (e.g., PEth-d5) |
Enables the commercial and laboratory production of exact-mass internal standards for clinical diagnostic assays.
Ethanol-d5 is selected as an internal standard for quantifying ethanol or methanol in environmental, industrial, or biological samples where matrix-induced H/D exchange would compromise the mass stability of Ethanol-d6 [1].
Ethanol-d5 is utilized as a specialized NMR solvent for analyzing peptides, carbohydrates, and other polar molecules, specifically when observing labile proton signals (-OH, -NH) is critical for determining 3D structure and hydrogen-bonding networks .
Ethanol-d5 serves as a direct precursor for generating exact-mass internal standards, such as PEth-d5, for clinical diagnostic assays, providing the necessary +5 Da mass shift without introducing kinetic isotope effects at the hydroxyl position [2].
Flammable;Irritant